1-(Aminomethyl)-3,3-dimethylcyclohexanol
Overview
Description
1-(Aminomethyl)-3,3-dimethylcyclohexanol is an organic compound characterized by a cyclohexane ring substituted with an aminomethyl group and two methyl groups at the third carbon
Scientific Research Applications
1-(Aminomethyl)-3,3-dimethylcyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
1-(Aminomethyl)-3,3-dimethylcyclohexanol, also known as Gabapentin, primarily targets voltage-activated calcium channels in the body . These channels play a crucial role in the transmission of signals in neurons. By interacting with these channels, this compound can influence the activity of the nervous system .
Mode of Action
This compound interacts with its targets by decreasing the activity of a subset of calcium channels . This interaction results in a reduction in the release of excitatory neurotransmitters, which in turn leads to a decrease in neuronal excitability . This is how this compound exerts its therapeutic effects, particularly in conditions like neuropathic pain and seizures .
Biochemical Pathways
This suggests that this compound may affect pathways related to calcium ion transport and neuronal signaling .
Pharmacokinetics
It is eliminated from the systemic circulation primarily by renal excretion . The elimination half-life of this compound is approximately 5 to 7 hours . Its bioavailability is inversely proportional to the dose and can be increased by a high-fat meal .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters . These effects can lead to a decrease in symptoms associated with conditions like neuropathic pain and seizures .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the elimination of the compound from the body . Additionally, the presence of a high-fat meal can increase the bioavailability of this compound .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(Aminomethyl)-3,3-dimethylcyclohexanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as monoamine oxidase and cytochrome P450, which are involved in the metabolism of amines and other organic compounds. The interaction with monoamine oxidase leads to the deamination of the aminomethyl group, while cytochrome P450 catalyzes the oxidation of the cyclohexanol ring. These interactions highlight the compound’s role in metabolic pathways and its potential impact on cellular functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, its interaction with monoamine oxidase results in the inhibition of this enzyme, thereby affecting the metabolism of neurotransmitters. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other chemicals. Over time, this compound can undergo degradation, leading to the formation of various metabolites. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate physiological processes such as neurotransmitter metabolism and energy production. At high doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the accumulation of toxic metabolites and the disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amine metabolism and oxidative stress response. This compound interacts with enzymes such as monoamine oxidase and cytochrome P450, which play crucial roles in its metabolism. The metabolic pathways of this compound involve the conversion of the aminomethyl group to various metabolites, which can then enter other metabolic pathways and affect cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with transporters such as the sodium-dependent multivitamin transporter and the monocarboxylate transporter, which facilitate its uptake and distribution within the body. The localization and accumulation of this compound in specific tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules. Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria, through post-translational modifications and targeting signals. The localization of this compound within specific organelles can affect its activity and the overall cellular response .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-3,3-dimethylcyclohexanol can be synthesized through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving formaldehyde, a primary or secondary amine, and a compound containing an acidic proton adjacent to a carbonyl group . The reaction conditions typically involve mild temperatures and the use of a solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process requires specific catalysts, such as palladium on carbon, and is conducted under high pressure and temperature to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3,3-dimethylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted cyclohexane derivatives.
Comparison with Similar Compounds
- 1-(Aminomethyl)cyclohexanol
- 3,3-Dimethylcyclohexanol
- 1-(Hydroxymethyl)-3,3-dimethylcyclohexane
Comparison: 1-(Aminomethyl)-3,3-dimethylcyclohexanol is unique due to the presence of both an aminomethyl group and two methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and altered reactivity compared to similar compounds. The presence of the aminomethyl group also enhances its potential for forming hydrogen bonds and participating in various chemical reactions .
Properties
IUPAC Name |
1-(aminomethyl)-3,3-dimethylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)4-3-5-9(11,6-8)7-10/h11H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZLVMCHKUSCQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(CN)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676547 | |
Record name | 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911099-61-1 | |
Record name | 1-(Aminomethyl)-3,3-dimethylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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